molecular formula C24H31N3O5S B3435222 ethyl 4-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate

ethyl 4-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate

Cat. No. B3435222
M. Wt: 473.6 g/mol
InChI Key: RSRZVQBMXWBUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate, also known as EPPG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPG is a piperazine derivative that has been synthesized through a multistep process involving various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can alter the expression of genes that are involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. This compound has also been shown to inhibit the activity of HDACs, which can alter the expression of genes that are involved in cell growth and division. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus, indicating its potential use as an antiviral agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus, indicating its potential use as an antiviral agent.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in cancer therapy. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of ethyl 4-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate. One potential direction is the further investigation of its potential therapeutic applications, particularly in the treatment of cancer. Studies could focus on optimizing the dosing and delivery of this compound to minimize toxicity and maximize efficacy. Another potential direction is the further investigation of its mechanism of action, which could provide insight into the regulation of gene expression and cell growth. Additionally, studies could investigate the potential use of this compound as an antiviral agent for the treatment of other viral infections.

Scientific Research Applications

Ethyl 4-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. This compound has also been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

ethyl 4-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-4-32-24(29)26-16-14-25(15-17-26)23(28)18-27(21-12-10-20(11-13-21)19(2)3)33(30,31)22-8-6-5-7-9-22/h5-13,19H,4,14-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRZVQBMXWBUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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